Fmoc-D-Glu(OBzl)-OH
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-phenylmethoxypentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO6/c29-25(33-16-18-8-2-1-3-9-18)15-14-24(26(30)31)28-27(32)34-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,28,32)(H,30,31)/t24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJURMMMGPQIQP-XMMPIXPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)CC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30445581 | |
| Record name | Fmoc-D-Glu(Bzl)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104091-11-4 | |
| Record name | Fmoc-D-Glu(Bzl)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for the Incorporation of Fmoc D Glu Obzl Oh
Solid-Phase Peptide Synthesis (SPPS) with Fmoc-D-Glu(OBzl)-OH
Fmoc-based SPPS is the predominant method for synthesizing peptides due to its efficiency, automation capabilities, and the mild conditions required for Fmoc group removal semanticscholar.orgiris-biotech.debachem.com. This compound integrates seamlessly into this methodology.
The choice of resin and its functionalization is paramount in SPPS, dictating the C-terminal linkage and the conditions for final peptide cleavage. For Fmoc-SPPS, common resins include Wang resin, Rink Amide resin, and 2-chlorotrityl resin bachem.comsigmaaldrich.compeptide.com. The benzyl (B1604629) ester protecting group of this compound is stable under the basic conditions used for Fmoc deprotection (typically 20% piperidine (B6355638) in DMF) and also under the acidic conditions commonly employed for final peptide cleavage from the resin iris-biotech.de. This stability ensures that the side-chain protection remains intact throughout the synthesis cycles, preventing unwanted reactions or premature cleavage.
The formation of the peptide bond involves activating the carboxyl group of this compound for nucleophilic attack by the free amino group of the growing peptide chain on the resin. A variety of coupling reagents and conditions are employed to achieve efficient and rapid coupling.
Table 1: Common Coupling Reagents and Additives in Fmoc-SPPS
| Reagent Type | Example Reagent(s) | Common Additive(s) | Notes |
| Carbodiimide | DIC, DCC | HOBt, Oxyma Pure | DIC is often preferred in SPPS due to its liquid form and solubility. |
| Phosphonium (B103445) | PyBOP, HBTU, BOP | HOBt | Highly efficient, widely used. |
| Uronium/Aminium | HATU, HCTU, TBTU | HOAt, Oxyma Pure | Known for high coupling efficiency, especially for difficult couplings. |
| Other | COMU | N/A | Offers superior racemization suppression. |
Typical solvents for these reactions include dimethylformamide (DMF) or N-methylpyrrolidone (NMP) bachem.comsigmaaldrich.com. The coupling reaction is usually carried out by mixing the activated this compound with the resin-bound peptide for a specified period, often between 30 minutes to a few hours, depending on the coupling efficiency of the specific amino acid and sequence context.
Reagent Stoichiometry: Using an excess of the activated amino acid derivative and coupling reagents (typically 2-5 equivalents) drives the reaction to completion bachem.comthieme-connect.de.
Reaction Time and Temperature: While room temperature is standard, extending reaction times or, in some automated synthesizers, using mild heating can improve coupling of sterically hindered or less reactive amino acids.
Double Coupling: For amino acids known to couple poorly, repeating the coupling step can significantly increase the yield of the desired product and minimize truncated sequences.
Coupling Reagent Choice: Potent coupling reagents like HATU or HCTU are often employed for challenging couplings, including those involving this compound, to ensure high incorporation rates sigmaaldrich-jp.com.
The inherent stability of the benzyl ester protection in this compound contributes to clean coupling reactions with minimal side-product formation, supporting high yields of the desired peptide sequence .
Racemization, the loss of stereochemical integrity at the α-carbon, is a significant concern in peptide synthesis, particularly for amino acids other than glycine (B1666218) and proline. While this compound is a D-amino acid, preserving its specific stereochemistry is crucial. The strategies to minimize racemization include:
Choice of Coupling Reagents and Additives: The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), or Oxyma Pure is well-established to suppress racemization by forming less racemization-prone active esters mesalabs.combachem.com. Uronium and phosphonium-based coupling reagents are generally preferred over simple carbodiimides for their efficiency and lower propensity for racemization.
Base Selection: Weaker bases like 2,4,6-collidine can be used instead of stronger bases like DIPEA or NMM to reduce epimerization mesalabs.combachem.com.
Reaction Conditions: Minimizing pre-activation times and avoiding prolonged exposure to activating conditions can also help preserve stereochemical purity.
The benzyl ester protection on the side chain of glutamic acid is generally considered to have a neutral or beneficial effect on racemization suppression compared to unprotected side chains.
Solution-Phase Peptide Synthesis (SOPS) Involving this compound
While SPPS is widely used, solution-phase peptide synthesis remains relevant, especially for the synthesis of specific peptide fragments or large-scale production where purification at intermediate steps is advantageous.
Control of Stereochemistry and Purity in Solution-Phase Couplings of this compound
The α-carbon of amino acids, including glutamic acid, is susceptible to racemization during activation and coupling steps in peptide synthesis, particularly under basic conditions. Maintaining the stereochemical integrity (the "D" configuration in this case) of this compound is paramount for producing biologically active peptides.
Strategies for Minimizing Racemization:
Low-Temperature Reactions: Conducting coupling reactions at reduced temperatures, typically between 0°C and 4°C, significantly mitigates the rate of racemization .
Coupling Reagents and Additives: The choice of coupling reagent and the use of additives play a critical role. Carbodiimides like DCC (N,N′-dicyclohexylcarbodiimide) and DIC (N,N′-diisopropylcarbodiimide) can activate carboxylic acids but may lead to oxazolone (B7731731) formation, a key intermediate in racemization chempep.commdpi.com. To suppress this, additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are commonly employed. HOAt, in particular, has been noted to accelerate acylation and reduce racemization chempep.commdpi.com. More modern additives like Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) have also demonstrated effectiveness in controlling optical purity during coupling mdpi.comorgsyn.orgresearchgate.net. Phosphonium and uronium/aminium salts (e.g., HBTU, HATU, COMU) are also widely used and can be effective when combined with appropriate additives and bases chempep.comrsc.org.
Base Selection: While bases are necessary to neutralize acids formed during activation and to facilitate coupling, their strength and steric hindrance can influence racemization. Bulky bases like N,N-diisopropylethylamine (DIPEA) are sometimes used, but even these can induce racemization in certain contexts chempep.com. Careful control of base concentration and reaction time is crucial.
Reaction Conditions: Minimizing pre-activation time for activated amino acid derivatives can also help prevent side reactions like cyclization or racemization chempep.com.
Purity Considerations:
The purity of this compound itself is typically high, with commercial samples often specified at ≥98% bldpharm.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com. During solution-phase couplings, potential side reactions that can affect the purity of the coupled product include:
Succinimide Formation: The γ-carboxyl group of glutamic acid can cyclize with the α-amino group, especially under basic conditions. This is minimized by using reagents like Fmoc-OSu or maintaining a pH below 9 .
Ester Hydrolysis: Premature cleavage of the benzyl ester is avoided by ensuring anhydrous reaction conditions .
Incomplete Coupling and By-product Formation: Standard coupling procedures can sometimes lead to incomplete reactions, resulting in truncated peptides or the formation of epimers (racemized products) chempep.com. Monitoring coupling completion is essential.
Table 1: Common Coupling Reagents and Additives for Minimizing Racemization in Peptide Synthesis
| Coupling Reagent/Additive | Mechanism of Action/Benefit | Notes on Racemization Control |
| DCC/DIC | Carbodiimides activate carboxylic acids to form reactive intermediates (e.g., O-acylisourea), which can then form oxazolones, leading to racemization mdpi.com. | High potential for racemization if not used with additives. |
| HOBt | Hydroxybenzotriazole forms an active ester with the activated amino acid, which is less prone to racemization than O-acylisourea chempep.com. | Generally reduces racemization compared to carbodiimides alone. |
| HOAt | Similar to HOBt but with an aza-analogue, HOAt is more effective in accelerating acylation and significantly reducing racemization chempep.commdpi.com. | Often preferred over HOBt for difficult couplings or sensitive amino acids to minimize epimerization. |
| Oxyma Pure | Ethyl 2-cyano-2-(hydroxyimino)acetate acts as an effective additive to control optical purity during carbodiimide-mediated acylation mdpi.comorgsyn.orgresearchgate.net. | Demonstrates low epimerization rates and good efficiency, often outperforming HOBt orgsyn.org. |
| HBTU/HATU/TBTU | Uronium/aminium salts form active esters (e.g., OBt esters) rapidly and efficiently chempep.com. | Can be used with additives like HOBt or HOAt. While efficient, conditions (base, pre-activation time) must be optimized to prevent racemization, especially with sensitive residues chempep.commdpi.com. DIPEA, a common base, can sometimes induce racemization chempep.com. |
| COMU | A benzotriazole-free uronium coupling reagent that is highly efficient and can suppress racemization researchgate.netrsc.org. | Often used with additives like Oxyma Pure for enhanced stereochemical control. |
Table 2: Purity of Commercially Available this compound
| Purity Specification | Typical Value | Source Examples |
| Assay (HPLC) | ≥97.0% | sigmaaldrich.com |
| Assay (TLC) | ≥98% | sigmaaldrich.com |
| Purity | ≥98% | bldpharm.comsigmaaldrich.comsigmaaldrich.com |
Hybrid Synthetic Approaches Incorporating this compound
Hybrid synthetic approaches combine elements of both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS) to leverage the advantages of each. This compound is particularly well-suited for these strategies due to its orthogonal protecting group system.
Orthogonal Protection Strategy:
The Fmoc group is removed under mild basic conditions (e.g., 20% piperidine in DMF), which are orthogonal to the benzyl ester (OBzl) protecting group. The OBzl ester is stable to these basic conditions and requires cleavage by stronger acids (e.g., HBr in trifluoroacetic acid (TFA)) or catalytic hydrogenation . This orthogonality allows for selective deprotection and subsequent reactions, enabling complex synthetic maneuvers.
Fmoc Group: Base-labile, removed by piperidine.
OBzl Ester: Acid-labile (strong acids) or cleavable by hydrogenation.
This dual protection allows this compound to be incorporated into a growing peptide chain on a solid support using standard Fmoc/SPPS protocols. The OBzl group remains intact during Fmoc deprotection and coupling cycles.
Applications in Hybrid Synthesis:
On-Resin Modifications and Solution-Phase Elaboration: this compound can be incorporated into a peptide synthesized via SPPS. Following Fmoc deprotection of the N-terminus, the peptide can be cleaved from the resin. The OBzl group on the glutamic acid side chain can then be selectively removed or modified in solution, allowing for further chemical modifications or conjugations that might be incompatible with SPPS conditions or require different reagents.
Industrial-Scale Preparations: Hybrid approaches are often favored for industrial-scale peptide production, where efficiency and scalability are paramount. The controlled assembly of protected peptide fragments, facilitated by building blocks like this compound, allows for robust and reproducible synthesis of larger peptides or peptide-based therapeutics acs.orggoogle.com.
Table 3: Orthogonal Protection Strategy of this compound
| Protecting Group | Site of Protection | Lability/Deprotection Conditions | Compatibility with Fmoc/SPPS |
| Fmoc | α-Amino Group | Base-labile: Piperidine (20% in DMF) iris-biotech.de | High (standard Fmoc-SPPS) |
| OBzl | γ-Carboxylic Acid | Acid-labile: Strong acids (e.g., HBr in TFA) or Hydrogenolysis | High (stable to piperidine) |
The strategic use of this compound in both solution-phase couplings and hybrid synthetic schemes underscores its versatility and importance in modern peptide chemistry, enabling the precise construction of complex peptide sequences with controlled stereochemistry and high purity.
Role and Orthogonality of the Fmoc Protecting Group on the Amine
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group commonly used for the α-amino terminus of amino acids in SPPS wikipedia.orgmasterorganicchemistry.comtcichemicals.com. Its primary role is to prevent the amine group from participating in unwanted reactions, such as self-coupling or polymerization, during the activation and coupling of amino acids biosynth.com. The Fmoc group is characterized by its stability towards acidic conditions and electrophiles, making it orthogonal to acid-labile protecting groups tcichemicals.comtotal-synthesis.com.
The mechanism of Fmoc deprotection involves the abstraction of an acidic proton at the 9-position of the fluorene (B118485) ring by a base, typically a secondary amine like piperidine. This initiates a β-elimination process, yielding dibenzofulvene (DBF) and carbon dioxide, and liberating the free amine wikipedia.orgrsc.orgacs.org. Piperidine is frequently used as it also acts as a scavenger for the highly reactive dibenzofulvene byproduct, forming a stable adduct and preventing it from reacting with the deprotected amine, which could lead to chain termination wikipedia.orgacs.orgspringernature.comscielo.org.mx. Standard deprotection conditions often involve a 20% solution of piperidine in N,N-dimethylformamide (DMF) wikipedia.orgspringernature.com.
The orthogonality of the Fmoc group is a key feature that allows for selective manipulation of protecting groups within a molecule. It is stable to reagents used for removing acid-labile groups, such as tert-butyl (tBu) or benzyl (Bn) ethers and esters tcichemicals.comtotal-synthesis.com. This allows for iterative cycles of coupling and Fmoc deprotection without compromising side-chain protection.
Benzyl Ester (OBzl) Protection of the Carboxyl Side Chain of Glutamic Acid
The γ-carboxylic acid of glutamic acid is a reactive functional group that requires protection during peptide synthesis to prevent side reactions, such as unwanted esterification or amide formation stackexchange.com. The benzyl ester (OBzl) is a common choice for protecting the side-chain carboxyl group of glutamic acid stackexchange.comiris-biotech.devaia.com. This protection strategy is particularly relevant in the context of Boc-based peptide synthesis, where benzyl groups are frequently employed stackexchange.comiris-biotech.deiris-biotech.de.
The benzyl ester is generally stable under the basic conditions used for Fmoc deprotection tandfonline.comhighfine.com. However, it is labile under acidic conditions and can be removed via hydrogenolysis iris-biotech.devaia.comwikipedia.orgacs.orgrsc.org. Common methods for benzyl ester cleavage include catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst, often in solvents like ethanol, methanol, or ethyl acetate (B1210297) vaia.comwikipedia.orgacs.orgrsc.org. Strong acids, such as trifluoroacetic acid (TFA) or hydrogen bromide in acetic acid (HBr/AcOH), can also cleave benzyl esters, though these conditions are harsher iris-biotech.denih.gov.
Selective Deprotection Methodologies for this compound Derivatives
The combination of Fmoc and OBzl protecting groups on glutamic acid offers a robust system for orthogonal deprotection, allowing for selective removal of either group.
Cleavage of the Fmoc Group
The Fmoc group is selectively removed under mild basic conditions, typically using a secondary amine such as piperidine in DMF wikipedia.orgrsc.orgacs.orgspringernature.com. This reaction proceeds via an E1cB mechanism, where the base abstracts a proton, leading to the elimination of dibenzofulvene and the release of the free amine rsc.orgacs.org. The benzyl ester (OBzl) remains intact under these conditions, as it is stable to bases tandfonline.comhighfine.com. This selective deprotection allows for the sequential addition of amino acids in SPPS.
Reagents: Piperidine (commonly 20% in DMF), piperazine, DBU, or other secondary amines.
Conditions: Typically mild, room temperature, short reaction times (minutes).
Byproducts: Dibenzofulvene (DBF), which is scavenged by the amine base.
Sequential and Orthogonal Deprotection Strategies
The orthogonality of the Fmoc and OBzl protecting groups is fundamental to their use in this compound. This allows for distinct and sequential removal strategies:
Stepwise Peptide Elongation: In standard Fmoc-based SPPS, the α-amino group is deprotected using a base (e.g., piperidine) to allow coupling with the next amino acid. The OBzl group on the glutamic acid side chain remains protected throughout these cycles.
Late-Stage Deprotection: Once the peptide sequence is assembled, the OBzl group can be selectively removed. If the Fmoc group has already been removed in the final coupling step, hydrogenolysis (e.g., H₂/Pd/C) can be used to cleave the OBzl ester, yielding the free carboxylic acid. If the Fmoc group is still present, hydrogenolysis is also compatible, as the Fmoc group is generally stable to these conditions highfine.comresearchgate.netthieme-connect.com. Alternatively, strong acidic conditions (e.g., TFA) can be used to remove both the OBzl group and any remaining Fmoc group simultaneously as part of the final cleavage from the resin.
This hierarchical deprotection allows chemists to introduce glutamic acid residues with a protected side chain that can be selectively unmasked at a desired stage of synthesis, either to allow for further modification or as part of the final peptide liberation.
Conclusion
Fmoc-D-Glu(OBzl)-OH is a specialized building block that plays a significant role in advanced chemical synthesis, particularly in the creation of peptides with defined structures and functionalities. Its ability to introduce a D-enantiomer of glutamic acid with a benzyl-protected side chain allows for the design of peptides with altered conformational stability, enhanced resistance to proteolysis, and potentially novel biological activities. By understanding the nuances of Fmoc-SPPS, coupling reagents, and the specific properties of the OBzl protecting group, researchers can effectively utilize this compound to achieve complex synthetic targets in bioorganic chemistry and beyond.
Stereochemical Considerations and Control in Syntheses Involving Fmoc D Glu Obzl Oh
Importance of D-Amino Acid Configuration in Peptide and Peptidomimetic Design
While proteins in virtually all known life forms are constructed from L-amino acids, the incorporation of their mirror-image counterparts, D-amino acids, into synthetic peptides and peptidomimetics is a powerful strategy for therapeutic design. jpt.comformulationbio.com The use of the D-configuration, as in Fmoc-D-Glu(OBzl)-OH, imparts several beneficial properties that are unattainable with a purely L-amino acid sequence.
One of the most significant advantages is the enhanced stability against enzymatic degradation. lifetein.comnih.govbiopharmaspec.com Proteases, the enzymes responsible for breaking down proteins and peptides in the body, are highly stereospecific and primarily recognize and cleave peptide bonds between L-amino acids. jpt.comlifetein.com By introducing a D-amino acid, the resulting peptide becomes a poor substrate for these enzymes, leading to a dramatically increased biological half-life and prolonged therapeutic effect. oup.comnih.gov For example, peptides with D-amino acids at their ends have shown strong resistance to proteolytic degradation in human serum. lifetein.com
Finally, D-amino acids are fundamental in the design of "mirror-image" peptides. These peptides, composed entirely of D-amino acids, can interact with biological targets in a unique manner and are exceptionally resistant to proteolysis. lifetein.com
Mechanisms of Racemization during Coupling of this compound
Racemization, the conversion of a single enantiomer (like the D-form of the glutamic acid derivative) into an equal mixture of both D- and L-enantiomers, is a major side reaction during peptide synthesis. bachem.com This loss of stereochemical purity is highly undesirable as it leads to a mixture of diastereomeric peptides that are difficult to separate and can have different biological activities. nih.gov The formation of the peptide bond requires the activation of the carboxylic acid group of this compound, and it is this activation step that makes the compound susceptible to racemization. highfine.compeptide.com
There are two primary mechanisms through which this loss of stereochemical integrity occurs:
Oxazolone (B7731731) Formation: This is considered the most predominant pathway for racemization in peptide synthesis. bachem.comnih.gov The activated carboxyl group of the Fmoc-protected amino acid can be attacked intramolecularly by the carbonyl oxygen of the Fmoc group's urethane (B1682113) linkage. This leads to the formation of a planar, five-membered ring intermediate called a 5(4H)-oxazolone. bachem.comnih.gov The α-proton (the hydrogen attached to the chiral carbon) of this intermediate is highly acidic and can be easily removed by a base present in the reaction mixture. The resulting achiral enolate can then be re-protonated from either side, leading to a mixture of both D and L configurations. bachem.comnih.gov Urethane-type protecting groups like Fmoc are generally known to suppress oxazolone formation compared to acyl groups, but the risk is not entirely eliminated, especially under harsh conditions or with over-activation. bachem.com
Direct Enolization (α-Proton Abstraction): A base present in the coupling reaction can directly abstract the acidic α-proton from the activated amino acid derivative. bachem.comnih.gov This generates a planar carbanion (enolate) intermediate, which, like in the oxazolone pathway, is achiral. Subsequent protonation of this intermediate can occur from either face, resulting in racemization. nih.gov The rate of this process is highly dependent on the strength of the base used; stronger bases and hindered, weaker bases like N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are commonly used to minimize this side reaction. bachem.comhighfine.com
Factors that increase the risk of racemization for this compound include the use of highly potent coupling reagents that can lead to over-activation, the presence of strong bases, elevated temperatures, and prolonged reaction times. bachem.commdpi.com
Advanced Strategies for Stereochemical Integrity Preservation of this compound
Given the significant risk of racemization, peptide chemists have developed a range of advanced strategies to preserve the stereochemical integrity of amino acids like this compound during coupling. These methods focus on carefully controlling the reaction conditions and the chemical reagents used.
Selection of Coupling Reagents and Additives: The choice of coupling reagent is critical. While carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are effective, they can promote a high degree of racemization if used alone. highfine.com To counteract this, they are almost always used in combination with racemization-suppressing additives. highfine.compeptide.com
Commonly used additives include 1-hydroxybenzotriazole (B26582) (HOBt) and its more acidic and effective analogue, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). highfine.compeptide.com These additives react with the activated amino acid to form an intermediate active ester that is more stable and less prone to oxazolone formation, thereby minimizing racemization. highfine.commdpi.com More modern additives like ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) have also proven highly effective. nih.gov
Uronium/aminium and phosphonium (B103445) salt-based coupling reagents, such as HATU, HBTU, and PyBOP®, are highly efficient but must be used with caution. bachem.commdpi.com While they provide rapid coupling, which can reduce the time available for racemization, their high reactivity can also increase the risk if not properly controlled. bachem.com The choice of base is particularly important when using these reagents. For instance, HATU has been shown to cause more racemization with N-methylmorpholine (NMM) than with other bases for certain amino acids. nih.gov
Base Selection and Reaction Conditions: The choice of base used during the coupling step has a profound impact on the level of racemization. Strong, non-hindered bases like triethylamine (B128534) (TEA) are generally avoided due to their high propensity to cause racemization. highfine.com Instead, sterically hindered and weaker bases such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are preferred. bachem.com In cases where there is a particularly high risk of racemization, even weaker bases like 2,4,6-collidine may be employed. highfine.com
Controlling the reaction temperature is another key strategy. Performing coupling reactions at lower temperatures (e.g., 0 °C) can significantly slow down the rate of racemization. pharm.or.jp Additionally, minimizing the pre-activation time—the duration for which the amino acid is in its highly reactive state before the amine component is added—is crucial to prevent the accumulation of racemized intermediates. peptide.com
The following table provides a general comparison of common coupling strategies and their relative risk of inducing racemization.
| Coupling Reagent/Method | Common Additive(s) | Typical Base | Relative Racemization Risk | Notes |
|---|---|---|---|---|
| DIC (Diisopropylcarbodiimide) | None | N/A | High | Rarely used without an additive due to high racemization. highfine.com |
| DIC / HOBt | HOBt | DIPEA or NMM | Low | A classic and effective method for suppressing racemization. peptide.com |
| DIC / Oxyma | Oxyma | DIPEA or NMM | Very Low | Oxyma is often considered superior to HOBt in preventing racemization. nih.gov |
| HATU | (Internal, HOAt) | DIPEA, Collidine | Low to Moderate | Very fast and efficient, but risk increases with certain bases and amino acids. mdpi.comnih.gov |
| HBTU / HOBt | HOBt | DIPEA or NMM | Low | A widely used and reliable uronium salt-based reagent. mdpi.com |
| PyBOP® | (Internal, HOBt) | DIPEA or NMM | Low | Phosphonium salt reagent; avoids formation of carcinogenic HMPA byproduct seen with BOP. bachem.com |
By carefully selecting a combination of a mild activation method, an effective racemization-suppressing additive, a hindered and weak base, and optimized reaction conditions, the stereochemical integrity of this compound can be successfully preserved during its incorporation into a peptide chain.
Analytical Characterization of Fmoc D Glu Obzl Oh and Its Synthetic Intermediates
Spectroscopic Techniques for Structural Elucidation (Excluding Basic Identification)
Beyond simple confirmation, advanced spectroscopic methods provide detailed insights into the molecular architecture of Fmoc-D-Glu(OBzl)-OH.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton spectrum is expected to show distinct signals corresponding to each part of the molecule. Protons of the fluorenyl (Fmoc) group typically appear in the aromatic region (δ 7.2-7.8 ppm). The benzyl (B1604629) (OBzl) group protons also resonate in the aromatic region (δ ~7.3 ppm), with a characteristic singlet for the benzylic CH₂ group around δ 5.1 ppm. The protons of the D-glutamic acid backbone would appear at δ ~4.4 ppm for the α-CH, and between δ 2.0-2.6 ppm for the β- and γ-CH₂ groups. The amide (N-H) proton typically shows a doublet around δ 5.7 ppm. A certificate of analysis for this compound confirms that its ¹H NMR spectrum conforms to the expected structure ruifuchemical.com.
¹³C NMR: The carbon spectrum provides complementary information. Expected signals include those for the carbonyl carbons of the carbamate, carboxylic acid, and benzyl ester in the δ 155-175 ppm range oregonstate.edu. The numerous aromatic carbons of the Fmoc and benzyl groups would appear between δ 120-145 ppm. The aliphatic carbons of the glutamic acid side chain and the Fmoc group's CH and CH₂ would be found in the upfield region of the spectrum oregonstate.edu.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups. The spectrum of this compound would display characteristic absorption bands. These include N-H stretching (~3300 cm⁻¹), C=O stretching from the carbamate (~1700 cm⁻¹), the carboxylic acid (~1710 cm⁻¹), and the benzyl ester (~1735 cm⁻¹), as well as C-O stretching and aromatic C-H bands .
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern, which aids in structural confirmation. Under electrospray ionization (ESI), the compound would show a prominent ion corresponding to its molecular weight (459.49 g/mol ) ruifuchemical.com. Tandem MS (MS/MS) experiments would reveal characteristic fragmentation patterns, including:
Cleavage of the C-C bond adjacent to the carbonyl groups, leading to the loss of COOH libretexts.org.
Loss of the benzyl group (C₇H₇, 91 Da).
Fragmentation of the Fmoc group, often involving the loss of the fluorenylmethyl group.
Neutral loss of water from the carboxylic acid libretexts.org.
These fragmentation pathways help to piece together the molecule's structure and confirm the identity of its constituent parts osu.edumatrixscience.com.
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for determining the chemical purity of this compound, ensuring the absence of synthetic byproducts or starting materials.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the primary method for assessing the purity of Fmoc-protected amino acids creative-peptides.com. A C18 column is typically used with a mobile phase consisting of a mixture of an organic solvent, like acetonitrile, and water. An acidic additive, such as trifluoroacetic acid (TFA), is commonly included to improve peak shape phenomenex.comwindows.net. Detection is typically performed using a UV detector, leveraging the strong absorbance of the Fmoc group at wavelengths around 254 nm or 265 nm. Commercial suppliers often guarantee a purity of ≥97.0% or ≥98.0% by this method ruifuchemical.comsigmaaldrich.com.
Interactive Data Table: Typical RP-HPLC Conditions for Purity Analysis
| Parameter | Condition | Purpose |
|---|---|---|
| Stationary Phase (Column) | C18 (Octadecylsilane) | Provides a non-polar surface for separation based on hydrophobicity. |
| Mobile Phase | Acetonitrile / Water with 0.1% Trifluoroacetic Acid (TFA) | Separates compounds based on polarity. TFA acts as an ion-pairing agent to improve peak shape. phenomenex.comwindows.net |
| Elution Mode | Isocratic or Gradient | Isocratic for simple mixtures; Gradient for complex samples to improve resolution and reduce run time. |
| Detection | UV at 254 nm or 265 nm | The Fmoc group has a strong chromophore, allowing for sensitive detection. phenomenex.com |
Thin-Layer Chromatography (TLC)
TLC is a rapid and cost-effective method for monitoring reaction progress and assessing purity creative-peptides.com. For Fmoc-amino acids, silica gel plates (e.g., Silica Gel 60 F254) are used as the stationary phase nih.gov. The choice of mobile phase depends on the polarity of the compounds being separated; a common system is a mixture of butanol, acetic acid, and water biotechbeacon.com. Due to the highly conjugated fluorenyl system, spots can be easily visualized under UV light at 254 nm. Purity levels of ≥98% are often confirmed by TLC sigmaaldrich.comsigmaaldrich.com.
Interactive Data Table: Typical TLC Conditions for Purity Analysis
| Parameter | Condition | Purpose |
|---|---|---|
| Stationary Phase | Silica Gel 60 F254 Plate | A polar adsorbent that separates compounds based on polarity. nih.gov |
| Mobile Phase | Butanol:Acetic Acid:Water (e.g., 4:1:5) or Dichloromethane:Methanol | Solvent system that carries the sample up the plate. The specific ratio is optimized for best separation. biotechbeacon.com |
| Visualization | UV Light (254 nm) | The Fmoc group is UV-active, allowing for non-destructive visualization of the compound. nih.gov |
Advanced Methodologies for Stereochemical Purity Determination
Ensuring the stereochemical purity of this compound is paramount, as the presence of the corresponding L-enantiomer can lead to the formation of undesired diastereomeric impurities in the final peptide product. The enantiomeric excess (ee) for Fmoc-amino acids is often required to be ≥99.8% phenomenex.com.
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric purity of N-protected amino acids phenomenex.com. This technique utilizes a Chiral Stationary Phase (CSP) that can differentiate between enantiomers.
Polysaccharide-Based CSPs: Columns with CSPs based on derivatives of cellulose or amylose (e.g., Lux Cellulose or Chiralpak series) are highly effective for separating Fmoc-amino acid enantiomers phenomenex.comwindows.net. Reversed-phase conditions, often using acetonitrile and water with a TFA additive, are typically employed. On many of these columns, the D-enantiomer elutes before the L-enantiomer phenomenex.comnih.gov.
Macrocyclic Glycopeptide-Based CSPs: Chiral stationary phases like teicoplanin (e.g., CHIROBIOTIC T) are also well-suited for resolving N-blocked amino acids sigmaaldrich.comsigmaaldrich.com. These CSPs offer unique selectivity and are compatible with reversed-phase mobile phases.
Interactive Data Table: Chiral HPLC Conditions for Enantiomeric Purity
| Parameter | Condition | Reference |
|---|---|---|
| Chiral Stationary Phase (CSP) | Lux Cellulose-1, Lux Cellulose-2, Chiralpak IA, Chiralpak IC, CHIROBIOTIC T | phenomenex.comwindows.netsigmaaldrich.comresearchgate.net |
| Mobile Phase | Acetonitrile / Water / 0.1% TFA (e.g., 60:40 v/v) | phenomenex.comwindows.net |
| Elution Order | Often D-enantiomer before L-enantiomer | phenomenex.comnih.gov |
| Detection | UV at 254 nm | researchgate.net |
Other advanced methods for determining enantiomeric excess include gas chromatography of derivatized amino acids or mass spectrometry-based techniques using a chiral selector nih.govucdavis.edu. However, chiral HPLC remains the most direct and widely adopted method for analyzing Fmoc-protected amino acids.
Applications of Fmoc D Glu Obzl Oh in the Synthesis of Complex Biomolecules
Incorporation into Peptides and Peptidomimetics
The primary application of Fmoc-D-Glu(OBzl)-OH is in solid-phase peptide synthesis (SPPS), a technique that builds peptide chains sequentially on a solid resin support. The D-configuration of this amino acid is particularly significant, as its incorporation into peptide sequences can dramatically increase resistance to enzymatic degradation by proteases, thereby enhancing the peptide's in vivo half-life and therapeutic potential peptide.comnih.govnih.gov.
In standard Fmoc-based SPPS, this compound is used like any other protected amino acid. The synthesis cycle involves two key steps:
Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed using a mild base, typically a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF), to expose a free amine lifetein.comcreative-peptides.com.
Coupling: The free α-carboxyl group of the incoming this compound is activated by coupling reagents (e.g., HBTU, HATU, or DIC/HOBt) and then reacted with the exposed N-terminal amine of the growing peptide chain to form a new peptide bond lifetein.com.
This cycle of deprotection and coupling is repeated until the desired linear sequence is assembled. The benzyl (B1604629) (Bzl) group protecting the side chain's γ-carboxyl function remains stable during these steps but can be removed during the final cleavage from the resin, which typically employs strong acidic conditions, such as with trifluoroacetic acid (TFA). The use of a D-amino acid can improve a peptide's pharmacological properties by making it less susceptible to enzymatic breakdown peptide.com.
Table 1: Key Steps in Incorporating this compound in Linear SPPS
| Step | Procedure | Reagents | Purpose |
| Resin Preparation | Swelling the solid support resin. | DMF or Dichloromethane (DCM) | Prepares the resin for the first amino acid attachment. |
| Fmoc Deprotection | Removal of the Fmoc group from the N-terminus of the resin-bound peptide. | 20% Piperidine in DMF | Exposes the primary amine for the next coupling reaction creative-peptides.com. |
| Amino Acid Activation | Activation of the α-carboxyl group of this compound. | HBTU/DIPEA or DIC/HOBt in DMF | Forms a reactive ester intermediate ready for coupling. |
| Coupling | Formation of a peptide bond between the activated amino acid and the resin-bound peptide. | Activated this compound | Elongates the peptide chain. |
| Washing | Rinsing the resin to remove excess reagents and byproducts. | DMF, DCM | Purifies the resin-bound peptide before the next cycle. |
| Final Cleavage | Cleavage of the full peptide from the resin and removal of side-chain protecting groups (including OBzl). | Trifluoroacetic acid (TFA) with scavengers | Releases the final, unprotected peptide. |
Cyclic peptides often exhibit enhanced biological activity, receptor selectivity, and stability compared to their linear counterparts due to their conformationally restricted structures. This compound is instrumental in creating these systems, particularly through side-chain-to-side-chain or side-chain-to-tail cyclization eurogentec.com.
In this strategy, the peptide is assembled on the resin, and the linear precursor is cyclized by forming a lactam (amide) bond. The γ-carboxyl group of the D-glutamic acid side chain serves as a key handle for this cyclization. The process typically involves:
Assembling the linear peptide on a resin using Fmoc-SPPS, incorporating this compound and another amino acid with a reactive side chain (e.g., Fmoc-L-Lys(Boc)-OH).
Selectively removing the side-chain protecting groups of the two residues that will form the bridge (e.g., the benzyl group from Glu and the Boc group from Lys) while the peptide is still attached to the resin. This requires an orthogonal protection strategy where different protecting groups can be removed under distinct chemical conditions.
Inducing on-resin cyclization by activating one side-chain functional group (e.g., the carboxyl group of D-Glu) and allowing it to react with the other (e.g., the amino group of Lys) to form a stable lactam bridge eurogentec.comscispace.com.
The inclusion of a D-amino acid like D-Glu can help induce specific turns or conformations in the peptide backbone, which can facilitate more efficient cyclization and lead to desired final conformations peptide.com.
Stapled peptides are a class of constrained peptides where an intramolecular covalent linkage is introduced to stabilize a specific secondary structure, most commonly an α-helix. This stabilization enhances proteolytic resistance, cell permeability, and binding affinity to intracellular targets.
One of the most common methods for creating stapled peptides is through lactamization between the side chains of glutamic acid and lysine residues spaced at specific intervals (e.g., i, i+4) within the peptide sequence nih.gov. This compound is an ideal building block for this purpose. By placing it at a specific position in the peptide sequence along with a corresponding lysine residue, a lactam bridge can be formed post-synthesis. Studies have shown that the orientation of the bridge (e.g., Glu-to-Lys versus Lys-to-Glu) and its position are critical for stabilizing the helical structure nih.govnih.gov. The use of a D-amino acid can introduce a non-natural kink or turn, further modulating the peptide's three-dimensional shape and biological activity.
Role in the Synthesis of Glycopeptides and Lipopeptides
The functional side chain of glutamic acid makes this compound a versatile component in the synthesis of conjugated peptides such as glycopeptides and lipopeptides.
In glycopeptide synthesis , which typically involves incorporating pre-synthesized glycosylated amino acid building blocks, this compound can be part of the main peptide backbone. Alternatively, its side chain offers a potential site for post-synthetic modification. After the peptide is synthesized and the benzyl protecting group is selectively removed, the free γ-carboxyl group can be coupled to an amino-functionalized sugar moiety, although this is a less common approach.
For lipopeptide synthesis , a fatty acid is attached to a peptide to increase its membrane activity, bioavailability, or self-assembly properties. While lipidation is often performed at the N-terminus, the side chain of D-glutamic acid provides an alternative attachment point. After selective deprotection of the benzyl group, a lipid tail can be coupled to the γ-carboxyl group via an amide bond acs.org. This allows for the creation of branched or uniquely structured lipopeptides with tailored physicochemical properties. Natural lipopeptides often feature glutamic acid, highlighting its importance in this class of molecules mdpi.comnih.gov.
Utilization in the Design and Synthesis of Biochemical Probes and Ligands
The γ-carboxyl side chain of D-glutamic acid is a valuable chemical handle for attaching reporter molecules, making it useful in the synthesis of biochemical probes and targeted ligands researcher.lifegbiosciences.com. After deprotection of the benzyl group, the side chain can be conjugated to:
Fluorophores: To create fluorescent probes for imaging and binding assays.
Biotin: For affinity purification and detection.
Chelating agents: For radiolabeling in diagnostic imaging or therapy.
Linkers: To attach the peptide to surfaces, nanoparticles, or larger drug delivery systems researchgate.net.
Furthermore, this compound is used to synthesize peptidomimetics that act as high-affinity ligands for biological targets. The D-configuration provides metabolic stability, which is crucial for ligands intended for in vivo use nih.govnih.gov. For example, glutamic acid residues are important in ligands designed to target the polo-box domain (PBD) of polo-like kinase 1 (Plk1), a key regulator of cell division and a target in cancer therapy rsc.org. The glutamic acid side chain can participate in crucial binding interactions within the target protein's active site.
Application in the Construction of Enzyme Inhibitors and Modulators
Peptide-based enzyme inhibitors are designed to mimic the substrate or transition state of an enzyme, thereby blocking its activity. A major challenge in developing peptide therapeutics is their rapid degradation by proteases. The incorporation of D-amino acids, such as D-glutamic acid, is a well-established strategy to overcome this limitation, resulting in inhibitors with significantly longer biological half-lives nih.govnih.gov.
This compound is used to build inhibitors for various enzyme classes:
Protease Inhibitors: The D-amino acid at or near the cleavage site makes the peptide bond unrecognizable to many proteases. The glutamic acid side chain itself can be critical for binding to the enzyme's active site, particularly for proteases that recognize acidic residues mdpi.com.
Kinase Inhibitors: As seen with Plk1, the glutamic acid side chain can be used to mimic a phosphothreonine or phosphoserine residue, enabling it to bind to the phosphate-binding pocket of kinases rsc.org.
Other Enzyme Modulators: The negatively charged side chain of deprotected glutamic acid can engage in important electrostatic interactions within an enzyme's active or allosteric site, making it a key component in the design of various modulators.
Table 2: Summary of Applications for this compound
| Application Area | Specific Use | Key Feature Utilized | Resulting Biomolecule |
| Linear Peptides | Standard Fmoc-SPPS building block. | D-configuration for proteolytic stability peptide.comnih.gov. | Metabolically stable therapeutic peptides. |
| Cyclic Peptides | Side-chain cyclization via lactam bridge formation. | γ-carboxyl group for intramolecular bonding eurogentec.com. | Conformationally constrained peptides with high activity. |
| Stapled Peptides | Formation of lactam staples to stabilize α-helices. | Side-chain reaction with lysine (i, i+4) nih.gov. | Cell-permeable, stabilized helical peptides. |
| Lipopeptides | Attachment point for lipid moieties. | Side-chain carboxyl group for conjugation. | Lipopeptides with enhanced membrane interaction acs.org. |
| Biochemical Probes | Conjugation site for reporter molecules. | Orthogonally protected γ-carboxyl group researcher.lifegbiosciences.com. | Fluorescently labeled or biotinylated peptides. |
| Enzyme Inhibitors | Building block for protease-resistant inhibitors. | D-stereochemistry and functional side chain nih.govrsc.org. | Stable inhibitors for proteases and kinases. |
Advanced Functionalization and Derivatization of Fmoc D Glu Obzl Oh
Side-Chain Modifications of the Glutamic Acid Residue
The benzyl (B1604629) (Bzl) ester protecting the side-chain carboxyl group of Fmoc-D-Glu(OBzl)-OH is a key feature that allows for selective deprotection and subsequent modification. This orthogonality is crucial in solid-phase peptide synthesis (SPPS) for introducing site-specific functionalities.
The primary modification of the glutamic acid side chain involves the removal of the benzyl protecting group to liberate the carboxylic acid. A widely employed method for this is catalytic transfer hydrogenation. rsc.orgmdma.chorganic-chemistry.orgacs.org This technique offers a mild and efficient alternative to traditional hydrogenolysis, which may require high pressure. organic-chemistry.org In this process, a hydrogen donor, such as formic acid or cyclohexene, is used in the presence of a palladium catalyst to cleave the benzyl ester. rsc.orgmdma.chorganic-chemistry.orgacs.org
The choice of catalyst and hydrogen donor can be optimized for specific peptide sequences and other present protecting groups. For instance, 10% palladium on carbon (Pd/C) is a common catalyst, and formic acid can serve as a convenient hydrogen donor, being a good solvent for most peptides. mdma.chorganic-chemistry.org The reaction conditions are generally mild, preserving the integrity of the peptide backbone and other protecting groups like Fmoc and tert-butyl (tBu).
Once the benzyl group is removed, the newly exposed side-chain carboxyl group can undergo various modifications. These include, but are not limited to:
Amidation: The carboxylic acid can be coupled with a primary or secondary amine to form a stable amide bond. This is a common strategy for introducing labels, crosslinkers, or other functional moieties.
Esterification: The carboxyl group can be re-esterified with a different alcohol, potentially introducing a fluorescent probe or a group that modifies the peptide's solubility.
Reduction: The carboxylic acid can be reduced to an alcohol, altering the charge and hydrogen bonding potential of the side chain.
The ability to selectively deprotect the benzyl ester of the glutamic acid side chain on-resin provides a powerful tool for creating peptides with diverse functionalities.
| Modification Type | Reagents/Conditions | Resulting Functional Group |
| Debenzylation | Pd/C, Formic Acid | Carboxylic Acid |
| Amidation | Amine, Coupling Agents (e.g., HATU, HOBt) | Amide |
| Esterification | Alcohol, Activating Agents | Ester |
Chemo-selective Ligation Strategies Involving this compound
Following the selective deprotection of the benzyl group, the liberated side-chain carboxyl group of the D-glutamic acid residue can participate in chemo-selective ligation reactions. These reactions are instrumental in the synthesis of large peptides and proteins by joining smaller, unprotected peptide fragments.
One of the most prominent ligation strategies is Native Chemical Ligation (NCL) . While canonical NCL occurs at an N-terminal cysteine residue, variations of this method can be adapted for glutamic acid. After deprotection of the side-chain benzyl ester, the carboxylic acid can be converted to a C-terminal thioester. This peptide fragment can then be ligated to another peptide possessing an N-terminal cysteine, forming a native peptide bond. However, ligation at glutamic acid can be challenging and may lead to side reactions if not carefully optimized.
Another approach involves the formation of a stable amide bond between the glutamic acid side chain and a lysine side chain within the same or a different peptide, leading to the formation of cyclic or branched peptides. biosyntan.de This intramolecular or intermolecular cyclization is a powerful strategy for constraining peptide conformation and enhancing biological activity and stability.
The key steps for involving the glutamic acid side chain in ligation are:
Incorporation of this compound into the peptide sequence.
Selective removal of the benzyl protecting group to unmask the carboxylic acid.
Activation of the side-chain carboxyl group (e.g., conversion to a thioester for NCL).
Ligation with another peptide fragment under appropriate conditions.
| Ligation Strategy | Key Functional Groups | Resulting Linkage |
| Native Chemical Ligation (NCL) variant | Side-chain thioester, N-terminal cysteine | Native Amide Bond |
| Side-chain to side-chain cyclization | Side-chain carboxylic acid, Side-chain amine (e.g., Lysine) | Amide Bond |
Bioconjugation Approaches Utilizing this compound Derivatives
Bioconjugation is the process of covalently linking a biomolecule, such as a peptide, to another molecule, which can be a fluorescent dye, a drug, a polymer like polyethylene glycol (PEG), or another protein. The side chain of glutamic acid, after deprotection of the benzyl ester, provides a convenient site for such conjugations.
The free carboxylic acid on the D-glutamic acid residue can be activated in situ using standard peptide coupling reagents (e.g., HATU, HOBt) and then reacted with an amine-functionalized molecule to form a stable amide bond. This is a widely used and robust method for attaching a variety of payloads to a peptide.
For example, a fluorescent dye containing a primary amine can be coupled to the glutamic acid side chain to create a labeled peptide for use in imaging studies. Similarly, a cytotoxic drug with an available amine group can be conjugated to a tumor-targeting peptide, creating an antibody-drug conjugate (ADC) mimic.
The process for bioconjugation via the glutamic acid side chain typically involves:
Synthesis of the peptide containing the this compound residue.
Selective on-resin or in-solution deprotection of the benzyl group.
Activation of the side-chain carboxylic acid.
Reaction with the amine-containing molecule of interest.
Purification of the resulting bioconjugate.
| Conjugated Molecule Type | Linkage Chemistry | Application Example |
| Fluorescent Dye | Amide bond formation | Labeled peptide for fluorescence microscopy |
| Polyethylene Glycol (PEG) | Amide bond formation | PEGylated peptide with improved pharmacokinetics |
| Small Molecule Drug | Amide bond formation | Peptide-drug conjugate for targeted therapy |
Future Directions and Emerging Trends in the Synthesis and Application of Fmoc D Glu Obzl Oh
Green Chemistry Principles in Fmoc-D-Glu(OBzl)-OH Synthesis and Usage
The synthesis and application of peptides, including those incorporating this compound, have traditionally relied on methods that generate significant chemical waste. rsc.org The principles of green chemistry aim to mitigate the environmental impact of chemical processes by designing products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govnih.gov In the context of peptide synthesis, this involves a shift towards more sustainable practices.
A primary focus of green chemistry in peptide synthesis is the replacement of hazardous solvents. Dichloromethane (DCM) and N,N-dimethylformamide (DMF), commonly used in solid-phase peptide synthesis (SPPS), have significant toxicity concerns. rsc.org Researchers are actively exploring greener alternatives such as propylene carbonate, which has shown promise in both solution- and solid-phase peptide synthesis. rsc.org Other eco-friendly solvents like anisole, when mixed with N-octylpyrrolidone (NOP), have demonstrated the ability to solubilize all Fmoc-protected amino acids, offering a viable alternative to traditional solvents. tandfonline.com The development of aqueous solid-phase peptide synthesis (ASPPS) strategies, utilizing water-compatible protecting groups like 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc), further reduces the reliance on organic solvents. nih.govresearchgate.net
Beyond solvent replacement, other green chemistry principles are being applied to the synthesis and use of Fmoc-protected amino acids. These include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. nih.gov
Use of Renewable Feedstocks: Exploring the use of bio-based materials and solvents derived from renewable sources. tandfonline.com
Catalysis: Employing catalytic reagents in place of stoichiometric ones to reduce waste and improve reaction efficiency. nih.gov
Waste Prevention: Developing synthetic protocols that generate minimal waste, adhering to the principle that it is better to prevent waste than to treat it after it has been created. nih.govnih.gov
Recent research has also focused on developing greener coupling protocols. For instance, the use of Fmoc-amino acid chlorides with agro-waste-derived solvent media presents an eco-friendly approach to peptide bond formation that avoids the need for additional chemical bases. nih.govbenthamdirect.com Furthermore, in-situ Fmoc removal protocols that combine the coupling and deprotection steps can significantly reduce solvent consumption. peptide.com
| Green Chemistry Principle | Application in Peptide Synthesis | Example/Benefit |
|---|---|---|
| Safer Solvents | Replacement of DMF and DCM | Use of propylene carbonate, anisole/NOP mixtures, or water in ASPPS. rsc.orgtandfonline.comnih.gov |
| Waste Prevention | In-situ Fmoc removal | Reduces the number of washing steps and overall solvent usage. peptide.com |
| Use of Renewable Feedstocks | Agro-waste derived solvents | Utilizes natural byproducts for a more sustainable process. nih.govbenthamdirect.com |
| Atom Economy | Optimized coupling reactions | Maximizes the incorporation of amino acid building blocks into the final peptide. |
Automation and High-Throughput Synthesis Methodologies
The demand for synthetic peptides in research, diagnostics, and therapeutics has driven the development of automated and high-throughput synthesis methodologies. beilstein-journals.org Automated solid-phase peptide synthesis (SPPS) offers numerous advantages, including increased speed, reproducibility, and the ability to perform parallel syntheses of multiple peptides simultaneously. nih.govformulationbio.com The Fmoc/t-Bu protecting group strategy, for which this compound is a key component, is the most commonly used chemistry in automated SPPS. beilstein-journals.org
Modern automated peptide synthesizers utilize various technologies to improve efficiency and peptide quality. These include:
Continuous Flow Synthesis: This technique involves continuously pumping reagents through a column packed with the solid-phase resin, which can enhance reaction efficiency and reduce side reactions. amidetech.comnih.gov
Real-Time Monitoring: Some automated systems incorporate UV monitoring to track the completion of the Fmoc deprotection step, ensuring complete removal of the protecting group before the next coupling cycle. americanpeptidesociety.orgbachem.com
These automated platforms are crucial for the rapid synthesis of peptide libraries for drug discovery and for the production of complex, long peptides that would be challenging to synthesize manually. amidetech.com The ability to precisely control reaction conditions, such as temperature and reagent delivery, minimizes human error and leads to higher purity of the crude peptide product. americanpeptidesociety.org
| Automated Synthesis Technology | Principle of Operation | Key Advantage |
|---|---|---|
| Microwave-Assisted SPPS | Uses microwave energy to heat the reaction vessel. | Accelerates reaction rates, reducing synthesis time. beilstein-journals.org |
| Continuous Flow Synthesis | Reagents are continuously pumped through a resin-packed column. | Improves reaction efficiency and minimizes side products. amidetech.com |
| Real-Time UV Monitoring | Measures the release of the Fmoc chromophore during deprotection. | Ensures complete deprotection for optimal coupling. bachem.com |
Computational Studies and Rational Design of Peptides Incorporating this compound
Computational modeling and rational design are becoming increasingly important tools in peptide science. These approaches allow researchers to predict the structure, dynamics, and interactions of peptides before they are synthesized, saving time and resources. The incorporation of D-amino acids, such as D-glutamic acid from this compound, can have a profound impact on the secondary structure and biological activity of a peptide. jst.go.jp
Computational methods, such as molecular dynamics (MD) simulations, can be used to study the self-assembly of Fmoc-dipeptides and to understand the forces that drive the formation of nanoscale structures. nih.gov These studies provide insights into the hydrogen bonding and aromatic stacking interactions that are crucial for the gelation of these molecules.
In the context of drug discovery, rational design principles are used to create peptides with improved properties. For example, the introduction of D-amino acids can increase a peptide's resistance to proteolytic degradation, thereby enhancing its in vivo stability. nih.gov Computational docking studies can be used to predict how a peptide will bind to its target receptor, allowing for the design of peptides with higher affinity and selectivity. nih.gov
The combination of computational design and experimental synthesis allows for an iterative process of peptide optimization. By predicting the effects of specific amino acid substitutions, including the use of D-isomers, researchers can more efficiently design peptides with desired therapeutic properties.
Q & A
Basic Research Questions
Q. What are the optimal storage and handling protocols for Fmoc-D-Glu(OBzl)-OH to ensure stability?
- Methodological Answer :
- Storage : Store the solid compound at -20°C in a desiccator to prevent moisture absorption. Solutions should be aliquoted to avoid repeated freeze-thaw cycles; stock solutions in DMSO can be stored at -80°C for 6 months or -20°C for 1 month .
- Handling : Use personal protective equipment (PPE), including gloves and lab coats, to avoid skin contact. Work in a well-ventilated fume hood to minimize inhalation risks, as per GHS guidelines for acute toxicity and skin irritation .
Q. How can this compound be effectively dissolved for experimental use?
- Methodological Answer :
- Solubility : The compound is soluble in DMSO (dimethyl sulfoxide) but may require gentle heating (37°C) and sonication (5–10 minutes) to achieve full dissolution. Avoid excessive heat to prevent decomposition .
- Preparation : For a 10 mM stock solution, dissolve 4.6 mg of this compound in 1 mL DMSO. Vortex thoroughly and centrifuge to remove undissolved particles .
Advanced Research Questions
Q. How does the D-configuration of this compound affect its incorporation into peptide chains compared to L-isoforms?
- Methodological Answer :
- Stereochemical Impact : The D-configuration introduces resistance to enzymatic degradation and alters peptide secondary structures. During solid-phase synthesis, monitor coupling efficiency using Kaiser or chloranil tests to ensure complete Fmoc-deprotection (20% piperidine in DMF, 2 × 10 minutes) .
- Racemization Risk : Use low-temperature coupling (0–4°C) with activating agents like HBTU/HOBt to minimize racemization. Validate chirality via circular dichroism (CD) spectroscopy or chiral HPLC .
Q. What analytical methods are recommended to validate the purity and identity of this compound post-synthesis?
- Methodological Answer :
- Purity Analysis : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 265 nm (Fmoc absorbance). Acceptable purity is >98% as per COA (Certificate of Analysis) standards .
- Structural Confirmation : Perform 1H/13C NMR to verify benzyl (OBzl) and Fmoc group signals. Mass spectrometry (ESI-MS or MALDI-TOF) should confirm the molecular ion peak at m/z 459.5 (C27H25NO6) .
Q. How can researchers resolve contradictions in solubility data for this compound across studies?
- Methodological Answer :
- Troubleshooting : If solubility in DMSO is inconsistent, pre-warm the solvent to 37°C and use ultrasonic baths. For aqueous buffers, employ co-solvents (e.g., 10% Tween 80 in saline) at physiological pH, but ensure compatibility with downstream applications (e.g., cell assays) .
- Documentation : Record batch-specific solubility profiles and cross-reference with supplier SDS data to identify potential impurities or hydration states .
Q. What are the best practices for integrating this compound into solid-phase peptide synthesis (SPPS)?
- Methodological Answer :
- Coupling Protocol : Use a 3-fold molar excess of this compound with HBTU/HOBt/DIEA (1:1:2 ratio) in DMF. Coupling times of 1–2 hours at room temperature are typical. Confirm completion via ninhydrin test .
- Side-Chain Protection : The OBzl group protects the γ-carboxyl of glutamic acid. Deprotect post-synthesis using TFA (trifluoroacetic acid) with scavengers (e.g., triisopropylsilane) to prevent side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
